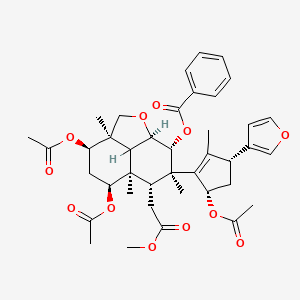
1,3-Diazacycloundecane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazacycloundecane-2-thione is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both nitrogen and sulfur atoms in the ring structure imparts distinctive reactivity and stability to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diazacycloundecane-2-thione can be synthesized through various synthetic routes. One common method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate intermediate, which then undergoes cyclization to yield the desired compound . Another approach involves the use of β-chlorovinyl aldehydes as starting materials in a multicomponent reaction, where the aldehyde reacts with ammonia, sodium hydrosulfide, and a second carbonyl compound to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diazacycloundecane-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of nitrogen and sulfur atoms in its ring structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Diazacycloundecane-2-thione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Diazacycloundecane-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes by binding to active sites or interfering with enzyme-substrate interactions . Its ability to form stable complexes with metal ions also contributes to its biological activity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Diazacycloundecane-2-thione can be compared with other similar compounds, such as 1,3-thiazine-2-thiones and 1,3,5-thiadiazine-2-thiones . These compounds share similar ring structures and chemical properties but differ in the arrangement and types of atoms within the ring. The unique combination of nitrogen and sulfur atoms in this compound imparts distinct reactivity and stability, making it a valuable compound for various applications .
List of Similar Compounds
- 1,3-Thiazine-2-thiones
- 1,3,5-Thiadiazine-2-thiones
- 1,3-Dithiolane-2-thione derivatives
Eigenschaften
CAS-Nummer |
75491-65-5 |
|---|---|
Molekularformel |
C9H18N2S |
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
1,3-diazacycloundecane-2-thione |
InChI |
InChI=1S/C9H18N2S/c12-9-10-7-5-3-1-2-4-6-8-11-9/h1-8H2,(H2,10,11,12) |
InChI-Schlüssel |
KOECWMUURCTHHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCNC(=S)NCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



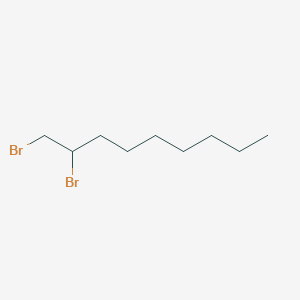
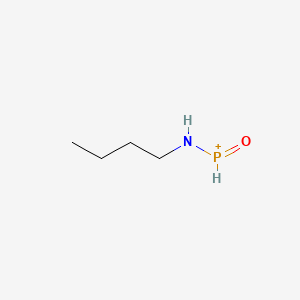
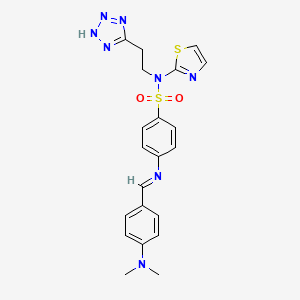
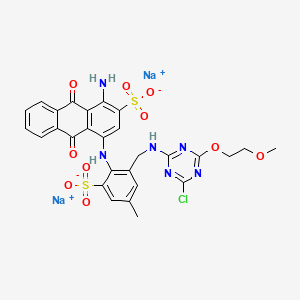
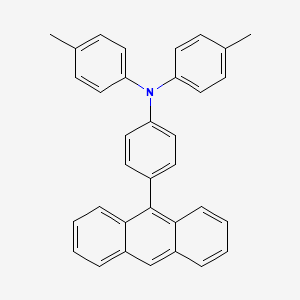
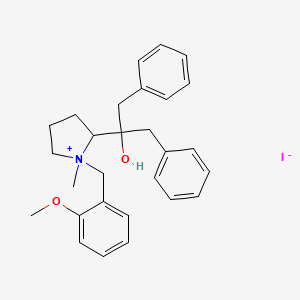
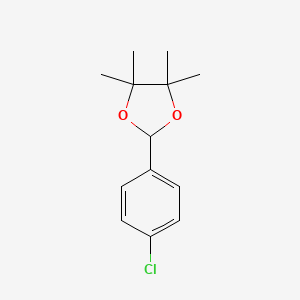
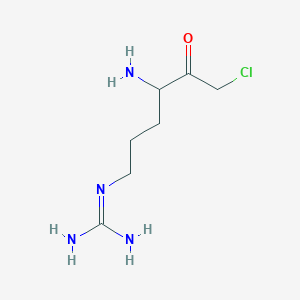
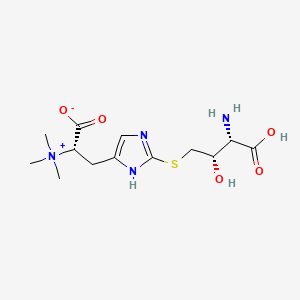
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)

![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
